molecular formula C21H19ClO5 B15038141 butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B15038141
M. Wt: 386.8 g/mol
InChI Key: XGCMQQZGPOAAHM-UHFFFAOYSA-N
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Description

Butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C21H19ClO5. It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of (6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce a variety of new coumarin derivatives .

Mechanism of Action

The mechanism of action of butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClO5

Molecular Weight

386.8 g/mol

IUPAC Name

butyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxyacetate

InChI

InChI=1S/C21H19ClO5/c1-2-3-9-25-21(24)13-26-19-12-18-16(10-17(19)22)15(11-20(23)27-18)14-7-5-4-6-8-14/h4-8,10-12H,2-3,9,13H2,1H3

InChI Key

XGCMQQZGPOAAHM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

Origin of Product

United States

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